N-(5-chloro-2-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2S and its molecular weight is 425.89. The purity is usually 95%.
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Scientific Research Applications
Potential Antiasthma Agents
Compounds with a structure similar to N-(5-chloro-2-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have been investigated for their antiasthma properties. For instance, triazolopyrimidines, sharing a similar triazole and pyridazine structural motif, were found to be active as mediator release inhibitors in the human basophil histamine release assay, indicating potential applications in asthma management (Medwid et al., 1990).
Anticancer Effects
Research on derivatives of triazolopyridazine compounds has shown remarkable anticancer effects. Modifications of these compounds by replacing certain groups have led to derivatives with potent antiproliferative activities against human cancer cell lines, indicating their potential as anticancer agents. Such studies suggest that structural analogs of the compound might serve as effective and low-toxicity cancer therapeutics (Wang et al., 2015).
Antimicrobial and Antifungal Activities
Several analogs of triazolopyridazine have been synthesized and tested for their antimicrobial activities. These compounds have shown effectiveness against a variety of microbial strains, highlighting their potential as antimicrobial and antifungal agents. This suggests that compounds with similar structural features might be explored further for their antimicrobial properties (Kumar et al., 2019).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-28-17-9-7-14(21)11-16(17)22-19(27)12-29-20-24-23-18-10-8-15(25-26(18)20)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGKJCLEUFOMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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